molecular formula C10H10N2O3S B1517821 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 1099660-84-0

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Cat. No. B1517821
CAS RN: 1099660-84-0
M. Wt: 238.27 g/mol
InChI Key: GDJABEHUCJHRDC-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide” is a promising drug candidate, also known as “oxazopt”. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It has potential applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .


Synthesis Analysis

The synthesis of “this compound” involves a diazotization reaction . The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution. The target product is purified by recrystallization from ethanol .


Molecular Structure Analysis

The molecular weight of “this compound” is 238.26 . The crystal structure of this compound has been studied, and it has been found to be a part of the crystal structure of human carbonic anhydrase II .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acylation, cyclodehydration, and sulfochlorination . The reaction involves multiple stages and results in a total yield of 27% .

Scientific Research Applications

Synthetic Chemistry and Characterization

  • Synthesis and Structural Analysis : The synthesis and characterization of sulfonamide compounds, including those related to 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, have been extensively studied. For instance, Sarojini et al. (2012) explored the synthesis, X-ray structural characterization, and theoretical analysis of a sulfonamide compound, demonstrating its stability and molecular interactions through Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

  • Metal Complexes and Biological Evaluation : Research on sulfonamide-derived compounds includes their use in synthesizing metal complexes with potential biological applications. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, characterizing their structure and evaluating their antibacterial and antifungal activities (Chohan & Shad, 2011).

Biological Applications

  • Carbonic Anhydrase Inhibitors : Compounds related to this compound have been evaluated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Wilkinson et al. (2007) reported on benzene sulfonamides containing triazole-O-glycoside tails as potent inhibitors of carbonic anhydrase isozymes, which may have implications for targeting tumor-associated enzymes (Wilkinson et al., 2007).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Research by Rahmani et al. (2018) investigated oxazole derivatives, including those structurally related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in materials protection (Rahmani et al., 2018).

Advanced Drug Design and Pharmacological Potential

  • Drug Design and Molecular Docking : Theoretical and experimental studies on sulfonamide compounds have contributed to drug design and discovery, including analysis of their binding interactions and inhibition mechanisms against various targets. Research includes exploring their potential as HIV-1 agents, demonstrating the versatility of these compounds in pharmaceutical applications (Seto et al., 2006).

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJABEHUCJHRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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